Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

Structural Definition and Nomenclature

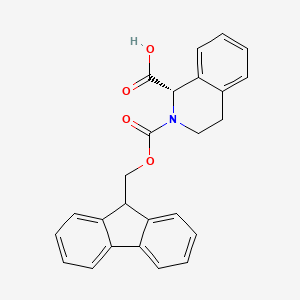

Fluorenylmethyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exhibits a complex molecular architecture characterized by the integration of multiple functional elements within a single molecular framework. The compound's International Union of Pure and Applied Chemistry nomenclature defines it as (1S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid, reflecting the stereochemical configuration at the C-1 position and the substitution pattern of the protecting group. The molecular structure incorporates a tetrahydroisoquinoline bicyclic core system, which consists of a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle, with the carboxylic acid functionality positioned at the C-1 carbon adjacent to the nitrogen atom.

The fluorenylmethyloxycarbonyl protecting group attached to the nitrogen atom serves as a temporary protection strategy during peptide synthesis protocols. This protecting group consists of a fluorene ring system connected through a methylene bridge to an oxycarbonyl moiety, providing both steric bulk and electronic properties that facilitate selective deprotection under mild basic conditions. The three-dimensional structure of the compound reveals significant conformational rigidity, with the tetrahydroisoquinoline ring system adopting a chair-like conformation that restricts rotational freedom around the backbone bonds.

The compound's International Chemical Identifier key, AGSTVRGPOSEJQQ-QHCPKHFHSA-N, provides a unique digital fingerprint for database searches and chemical identification purposes. Spectroscopic analysis reveals characteristic features including nuclear magnetic resonance signals corresponding to the aromatic protons of both the fluorene and benzene ring systems, as well as distinctive patterns for the saturated methylene groups within the tetrahydroisoquinoline framework.

Historical Development of Tetrahydroisoquinoline Chemistry

The foundation of tetrahydroisoquinoline chemistry can be traced to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who first described the cyclization reaction that bears their names. Their original investigation involved the condensation of phenethylamine with methylal in concentrated hydrochloric acid, successfully producing 1,2,3,4-tetrahydroisoquinoline as the primary product. This seminal discovery established the mechanistic framework for constructing tetrahydroisoquinoline ring systems through the cyclization of beta-arylethylamine precursors with carbonyl compounds under acidic conditions.

The Pictet-Spengler reaction mechanism proceeds through a well-characterized pathway involving initial condensation between the amine and carbonyl components, followed by cyclization through electrophilic aromatic substitution. Early mechanistic studies revealed that the reaction requires protonation of the carbonyl oxygen to activate the electrophilic center, leading to nucleophilic attack by the amine nitrogen and subsequent formation of an iminium intermediate. The cyclization step involves a six-membered ring closure through intramolecular electrophilic aromatic substitution, with the final deprotonation step restoring aromaticity to the benzene ring system.

During the mid-twentieth century, researchers recognized the widespread occurrence of tetrahydroisoquinoline alkaloids in natural products, particularly within plant families producing bioactive compounds. This recognition sparked intensive research into synthetic methodologies for accessing these privileged structures, leading to the development of numerous variants and improvements to the original Pictet-Spengler protocol. The discovery that many pharmaceutically relevant natural products contained tetrahydroisoquinoline cores further motivated synthetic chemists to develop efficient and stereoselective approaches to these molecular frameworks.

Evolution of Tetrahydroisoquinoline Derivatives in Peptide Science

The incorporation of tetrahydroisoquinoline derivatives into peptide science emerged from the recognition that conformationally constrained amino acids could significantly enhance the properties of synthetic peptides. Early investigations into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as Tic, demonstrated that this constrained amino acid could serve as an effective replacement for proline residues in bioactive peptides. The rigid structure of the tetrahydroisoquinoline framework restricts backbone flexibility, leading to peptides with enhanced metabolic stability and improved receptor selectivity profiles.

Research conducted in the late twentieth and early twenty-first centuries revealed that tetrahydroisoquinoline-containing peptides exhibited superior resistance to proteolytic degradation compared to their natural amino acid counterparts. This enhanced stability arose from the conformational constraints imposed by the bicyclic ring system, which limited the accessibility of peptide bonds to proteolytic enzymes. Furthermore, the aromatic character of the tetrahydroisoquinoline ring system provided opportunities for additional non-covalent interactions with target proteins, potentially enhancing binding affinity and selectivity.

The development of solid-phase peptide synthesis methodologies utilizing fluorenylmethyloxycarbonyl chemistry created new opportunities for incorporating tetrahydroisoquinoline derivatives into peptide sequences. The fluorenylmethyloxycarbonyl protecting group proved particularly advantageous due to its orthogonal deprotection conditions, which employed mild basic treatment rather than the acidic conditions required for tert-butyloxycarbonyl chemistry. This compatibility enabled the successful synthesis of complex peptides containing acid-sensitive functionalities alongside tetrahydroisoquinoline residues.

| Property | Natural Amino Acids | Tetrahydroisoquinoline Derivatives |

|---|---|---|

| Backbone Flexibility | High rotational freedom | Restricted conformational space |

| Proteolytic Stability | Moderate | Enhanced resistance |

| Synthetic Accessibility | Standard protocols | Specialized methodologies required |

| Receptor Selectivity | Variable | Often improved |

Position of L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Constrained Amino Acid Research

L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid occupies a unique position within the broader landscape of constrained amino acid research, representing a specific positional isomer that offers distinct conformational and functional properties. Unlike the more extensively studied 3-carboxylic acid derivative, the 1-carboxylic acid variant positions the carboxyl functionality adjacent to the nitrogen atom, creating a different set of steric and electronic constraints. This positional difference significantly impacts the compound's behavior in peptide synthesis and the resulting conformational properties of the incorporated peptides.

Research into alpha-amino nitrile intermediates has demonstrated the synthetic accessibility of various tetrahydroisoquinoline derivatives through electrochemical methodologies. The anodic cyanation of tetrahydroisoquinoline precursors provides an efficient route to alpha-amino nitrile intermediates, which can subsequently be alkylated and subjected to reductive decyanation to yield the desired 1-carboxylic acid derivatives. These synthetic approaches have enabled the preparation of enantiomerically pure materials with high optical purity, essential for pharmaceutical applications.

The incorporation of fluorenylmethyloxycarbonyl protection onto the L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold creates a valuable building block for automated peptide synthesis protocols. The resulting protected amino acid derivative exhibits excellent compatibility with standard solid-phase synthesis conditions, allowing for its incorporation into complex peptide sequences without special handling requirements. The orthogonal nature of the fluorenylmethyloxycarbonyl protecting group ensures selective deprotection during synthesis cycles, maintaining the integrity of other acid-sensitive functionalities.

| Tetrahydroisoquinoline Derivative | Carboxyl Position | Synthetic Accessibility | Peptide Applications |

|---|---|---|---|

| 1-carboxylic acid | Adjacent to nitrogen | Moderate complexity | Specialized conformational constraints |

| 3-carboxylic acid | Beta position | Well-established | Proline replacement |

| 4-carboxylic acid | Gamma position | Synthetic challenges | Limited applications |

Recent advances in enzymatic resolution techniques have provided alternative approaches to accessing enantiomerically pure tetrahydroisoquinoline-4-carboxylic acid derivatives, demonstrating the expanding toolkit available for preparing these valuable building blocks. The successful enzymatic resolution of beta-amino acid precursors represents one of the few successful examples of biocatalytic approaches to this class of compounds, offering environmentally friendly alternatives to traditional chemical resolution methods. These developments position tetrahydroisoquinoline derivatives as increasingly accessible components for peptide drug discovery and development programs.

Properties

IUPAC Name |

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSTVRGPOSEJQQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460377 | |

| Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204317-99-7 | |

| Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amino group of the tetrahydroisoquinoline with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Fmoc-Tic-OH serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective protection of the amine group during peptide assembly, enhancing the efficiency and yield of peptide chains. This application is crucial for synthesizing complex peptides that require precise control over their sequence and structure.

Table 1: Comparison of Fmoc-Tic-OH with Other Protecting Groups

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal, stable under basic conditions | Requires basic conditions for removal |

| Boc | Stable under acidic conditions | Difficult to remove under basic conditions |

| Acetyl | Simple and effective | Less stable than Fmoc and Boc |

Drug Development

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is integral in developing pharmaceuticals targeting neurological disorders and cancer. Its derivatives have shown promise in modulating neurotransmitter systems and inhibiting anti-apoptotic proteins like Bcl-2, which are crucial for cancer cell survival.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of tetrahydroisoquinoline-3-carboxylic acid exhibited potent binding affinities to Bcl-2 proteins, leading to apoptosis in cancer cells. The lead compound showed an IC50 value of 5.2 µM against Bcl-2 protein, indicating its potential as an anticancer agent .

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutics, allowing for the development of targeted drug delivery systems.

Example Application:

Bioconjugates formed using Fmoc-Tic-OH have been employed in creating targeted therapies for diseases like Alzheimer's by facilitating the delivery of therapeutic agents to specific brain regions.

Research in Neuroscience

Research has highlighted the potential effects of Fmoc-Tic-OH derivatives on neurotransmitter systems. These compounds are being studied for their ability to influence dopamine pathways, which are critical in treating neurodegenerative diseases.

Table 2: Summary of Neurotransmitter Effects

| Compound | Target Neurotransmitter | Effect |

|---|---|---|

| Fmoc-Tic-Derivative A | Dopamine | Increases release |

| Fmoc-Tic-Derivative B | Serotonin | Modulates receptor activity |

Analytical Chemistry

This compound aids in developing analytical methods for detecting and quantifying biological molecules. Its unique structure allows for improved accuracy in assays used to study biological processes.

Mechanism of Action

The mechanism of action of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural Features of Selected THIQ Carboxylic Acid Derivatives

| Compound Name | Carboxylic Acid Position | Key Substituents | Stereochemistry | CAS Number |

|---|---|---|---|---|

| Fmoc-L-1,2,3,4-THIQ-1-COOH | 1 | Fmoc-protected amine | L-configuration | 204317-99-7 |

| (–)-6,7-Dimethoxy-THIQ-1-COOH | 1 | 6,7-dimethoxy groups | R-configuration | - |

| Fmoc-L-Tic-OH (THIQ-3-COOH) | 3 | Fmoc-protected amine | L-configuration | 136030-33-6 |

| DL-THIQ-1-COOH | 1 | None (racemic) | DL-mixture | 41034-52-0 |

| 5-Methyl-THIQ-1-COOH | 1 | 5-methyl group | - | 54595669 (CID) |

| 6-Hydroxy-THIQ-1-COOH | 1 | 6-hydroxy group | - | 91523-50-1 |

Key Observations :

- Position of Carboxylic Acid : The 1-carboxylic acid derivatives (e.g., Fmoc-L-THIQ-1-COOH) are distinct from 3-carboxylic acid analogs like Fmoc-L-Tic-OH (THIQ-3-COOH), which are commonly used to induce β-turn structures in peptides .

- Substituents : Methoxy (e.g., 6,7-dimethoxy-THIQ-1-COOH) and hydroxy groups (e.g., 6-hydroxy-THIQ-1-COOH) enhance biological activity, such as enzyme inhibition or antiviral effects, but reduce utility in SPPS due to reactivity .

- Stereochemistry : Enantiomers like (–)-6,7-dimethoxy-THIQ-1-COOH (R-configuration) exhibit distinct biological profiles compared to their S-forms, emphasizing the role of chirality in function .

Key Observations :

- Fmoc-L-THIQ-1-COOH : Synthesized via straightforward Fmoc protection, contrasting with complex cyclization methods used for substituted analogs .

- Diastereoselective Synthesis: (–)-6,7-Dimethoxy-THIQ-1-COOH employs Petasis and Pomeranz–Fritsch–Bobbitt reactions, achieving high enantiomeric excess (99% e.e.) through chiral oxazinone intermediates .

- Enzymatic Methods: Salsoline derivatives utilize D-amino acid oxidase for deracemization, a greener alternative to chemical synthesis .

Table 3: Functional Roles of THIQ Derivatives

Key Observations :

- Therapeutic Potential: Substituted THIQ derivatives (e.g., 6,7-dimethoxy, 6-hydroxy) show promise in targeting enzymes (NDM-1, PA endonuclease) and neurological disorders .

- Peptide Engineering: Fmoc-protected THIQ-1-COOH and THIQ-3-COOH are non-bioactive intermediates but critical for designing peptide therapeutics with improved pharmacokinetics .

Biological Activity

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Fmoc-THIQ-COOH) is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its diverse biological activities. This article explores its biological activity, focusing on its applications in peptide synthesis, drug development, and potential therapeutic effects.

Fmoc-THIQ-COOH is a derivative of tetrahydroisoquinoline, which is known for its structural complexity and biological significance. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the stability and solubility of the compound.

1. Peptide Synthesis

Fmoc-THIQ-COOH is widely utilized as a protecting group in solid-phase peptide synthesis. This application is crucial for improving the efficiency and yield of peptide chains. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without compromising their integrity .

2. Drug Development

The compound plays a pivotal role in drug discovery, particularly in developing pharmaceuticals that target specific biological pathways. Research has shown that derivatives of tetrahydroisoquinoline can exhibit significant biological activities, including anti-cancer properties and modulation of neurotransmitter systems .

For instance, studies have identified tetrahydroisoquinoline derivatives that act as inhibitors of Bcl-2 family proteins, which are critical in cancer cell survival. These compounds demonstrated potent binding affinities and induced apoptosis in cancer cells .

3. Neuroscience Research

Fmoc-THIQ-COOH derivatives are being investigated for their potential effects on neurotransmitter systems, contributing to the understanding of neurological disorders such as depression and schizophrenia. The modulation of dopamine receptors by these compounds suggests their potential role in treating neuropsychiatric disorders .

Anticancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated for their anti-proliferative effects against various cancer cell lines. One compound showed an EC50 value below 10 nM in cellular chloride transport assays, indicating high potency . Additionally, another study reported that specific derivatives could induce apoptosis in Jurkat cells through caspase activation .

Antimicrobial Properties

Recent research synthesized novel isoquinoline dipeptides that exhibited promising antimicrobial activity against Escherichia coli and other pathogens. These compounds demonstrated strong antibacterial and antifungal properties, outperforming existing standard drugs . The structure-activity relationship (SAR) studies revealed that modifications to the tetrahydroisoquinoline framework significantly influenced biological activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how does improper storage affect experimental outcomes?

this compound should be stored at 0–6°C in a dry, airtight container to prevent degradation. Exposure to moisture or elevated temperatures can lead to hydrolysis of the Fmoc group or racemization, compromising peptide synthesis efficiency. Stability studies indicate that deviations from these conditions reduce coupling yields by up to 30% after 48 hours at room temperature .

Q. What analytical methods are most effective for confirming the structural integrity and purity of this compound?

High-resolution ESI-MS and 1H/13C NMR are critical for structural confirmation. For example, HRMS (ESI) of related tetrahydroisoquinoline derivatives shows accurate mass matching within 0.002 Da (e.g., [M+H]+ observed at m/z 442.3291 vs. calculated 442.3316) . Purity assessment via HPLC (≥97% by area) is recommended, with retention times cross-referenced against synthetic intermediates .

Q. How is this compound typically incorporated into solid-phase peptide synthesis (SPPS)?

The Fmoc group is deprotected using 20% piperidine in DMF , followed by coupling with activated amino acids. A standard protocol involves PyBOP/HOBt activation in DMF under argon, achieving >95% coupling efficiency for tetrahydroisoquinoline derivatives . Optimized reaction times (2–4 hours) minimize side reactions like aspartimide formation.

Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include racemization during Fmoc protection and low solubility in polar solvents . Racemization is minimized by using low-temperature (-20°C) reactions with DIC/HOBt activation. Solubility issues are addressed by pre-dissolving the compound in DCM:DMF (1:1) before coupling .

Advanced Research Questions

Q. How can researchers design hydrolysis-resistant analogs of this compound for enhanced stability in biological systems?

Acylation of the tetrahydroisoquinoline scaffold with long-chain fatty acids (e.g., oleoyl chloride) improves resistance to enzymatic hydrolysis. For example, 2-oleoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid retains >80% integrity after 24 hours in serum, compared to <50% for the parent compound. Structural analysis via NOESY NMR confirms conformational shielding of the labile ester bond .

Q. What strategies are effective for resolving contradictory data in coupling efficiency studies?

Discrepancies in coupling yields often arise from variations in activation reagents or solvent systems . Systematic comparison of reagents (e.g., HATU vs. PyBOP) and solvents (e.g., DMF vs. NMP) reveals that HATU/DIPEA in NMP improves yields by 15–20% for sterically hindered residues. Cross-validation using LC-MS and MALDI-TOF ensures data reproducibility .

Q. How does the tetrahydroisoquinoline moiety influence metal-binding properties in peptide conjugates?

The rigid bicyclic structure enhances chelation stability with transition metals like Cu(II) and Ni(II). Potentiometric studies of analogs (e.g., Gly-His-Lys substituted with tetrahydroisoquinoline) show log K values of 12.5 for Cu(II) complexes, suggesting utility in metallopeptide design. Calorimetric data (ΔH = -45 kJ/mol) indicate enthalpic stabilization .

Q. What methodologies enable the incorporation of photoisomerizable groups into this scaffold?

Synthesis of 7-phenylazo-tetrahydroisoquinoline derivatives involves diazo coupling under acidic conditions. Photoisomerization (365 nm UV light) induces reversible trans-to-cis transitions, monitored by UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm). Applications include light-activated peptide switches .

Q. How can researchers optimize purification protocols for trace impurities in large-scale synthesis?

Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) resolves impurities <1%. For persistent byproducts (e.g., desfluoro analogs), ion-exchange chromatography at pH 6.5 achieves >99.5% purity. ESI-MS and COSY NMR are critical for identifying impurity structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.